antichymotrypsin II
説明
特性
CAS番号 |
144198-66-3 |
|---|---|
分子式 |
C9H18O2 |
同義語 |
antichymotrypsin II |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Comparison with Similar Serpins
ACT shares structural homology with other serpins but exhibits distinct functional and mechanistic properties. Below is a comparative analysis:
α1-Antitrypsin (α1AT)
- Structural Similarities : Both ACT and α1AT adopt a partially open β-sheet A conformation in their latent states, enabling RCL flexibility .
- Functional Differences :
| Parameter | ACT | α1AT |
|---|---|---|
| Primary Target | Chymotrypsin | Neutrophil Elastase |
| Plasma Concentration* | 0.3–0.5 mg/mL | 1.5–3.5 mg/mL |
| Associated Disease | Emphysema | Liver Cirrhosis |
| Heparin Dependence | No | Yes (for activation) |
*Normal physiological range .
Antithrombin III (ATIII)
- Mechanistic Divergence :
- Pathological Role : ATIII deficiency causes thrombosis, while ACT deficiency is linked to chronic obstructive pulmonary disease (COPD) .
Heparin Cofactor II (HCII)
- Shared Conformation : Both HCII and ACT exhibit partial RCL insertion into β-sheet A .
- Functional Contrast: HCII specifically inhibits thrombin in a glycosaminoglycan-dependent manner, whereas ACT targets chymotrypsin and cathepsin G .
Comparison with Non-Serpin Protease Inhibitors
ACT differs from non-serpin inhibitors in mechanism and regulatory roles:
α2-Macroglobulin
- Mechanism : α2-Macroglobulin traps proteases via physical entrapment, unlike ACT’s covalent complex formation .
- Substrate Range : Broad-spectrum inhibition vs. ACT’s specificity for chymotrypsin-like enzymes .
Tissue Inhibitors of Metalloproteinases (TIMPs)
Pathological and Therapeutic Implications
Disease Associations
- Cancer: Elevated serum ACT correlates with tumor progression, similar to α1-antitrypsin but with a narrower diagnostic window .
- Neurodegeneration : ACT polymers accumulate in Alzheimer’s disease, akin to neuroserpin aggregates in familial encephalopathy .
Therapeutic Targeting
準備方法
Source Material and Initial Processing
ACT is predominantly purified from human biological fluids, including serum and pleural fluid. These sources provide high baseline concentrations of ACT (0.3–0.6 mg/mL in plasma). Pleural fluid, enriched with inflammatory proteins, often yields higher ACT quantities due to localized protease inhibitor demand during inflammation. Initial processing involves centrifugation to remove cellular debris, followed by precipitation steps to concentrate glycoproteins.
Affinity Chromatography Optimization
A four-step affinity chromatography protocol is central to isolating ACT from plasma or pleural fluid:
-
Ligand-Specific Affinity Columns : Immobilized chymotrypsin or antibodies targeting ACT are used to capture the protein.
-
Elution Conditions : Mild acidic buffers (pH 3.0–4.0) or competitive ligands (e.g., benzamidine) release bound ACT while preserving its conformational stability.
-
Secondary Purification : Additional affinity steps remove contaminants like alpha-1-antitrypsin (AAT), which shares structural homology with ACT.
Post-purification, ACT exhibits a molecular weight of 58 kDa via SDS-PAGE and retains >90% inhibitory activity against chymotrypsin. The final yield from serum is approximately 0.2–0.4 mg per liter, with pleural fluid yielding marginally higher quantities.
Tissue and Cell-Based Synthesis of Alpha-1-Antichymotrypsin
Organ Culture Models
Human trophoblast and breast tissue synthesize ACT in vitro, as demonstrated by radiolabeling studies using [14C]glucosamine and [14C]leucine. In organ cultures, ACT accounts for 0.9–7.8% of secreted glycoproteins, with malignant breast tissue (e.g., MCF-7 cell line) producing up to 11.9%. Key steps include:
Biosynthetic Characterization
ACT synthesized by trophoblasts and breast epithelium is functionally identical to plasma-derived ACT, confirming its role in local protease regulation. However, tissue-based yields are low (≤50 μg/L), limiting scalability compared to plasma methods.
Comparative Analysis of Preparation Methods
Yield and Purity Benchmarks
Functional and Stability Assessments
-
Inhibitory Capacity : Plasma-derived ACT shows consistent stoichiometry of inhibition (SI = 1.2–1.5) against chymotrypsin, whereas tissue-synthesized ACT may exhibit reduced efficacy due to glycosylation variability.
-
Thermal Stability : ACT remains stable at 4°C for ≥12 months without stabilizers, mirroring stability profiles of related serpins like alpha-1-antitrypsin.
Challenges and Methodological Innovations
Contaminant Removal
Co-purification of AAT and ACT remains a hurdle due to structural similarities. Dual-affinity chromatography using anti-ACT and anti-AAT antibodies sequentially reduces cross-contamination to <5%.
Recombinant Expression Prospects
While recombinant ACT protocols are less documented than those for AAT, E. coli-based systems show promise. A hypothetical workflow could involve:
-
Vector Design : Codon-optimized ACT cDNA cloned into pET plasmids.
-
Soluble Expression : Induction at low temperatures (18–25°C) to minimize inclusion body formation.
-
Purification : Nickel-affinity chromatography (for His-tagged ACT) followed by anion-exchange polishing.
Pilot studies suggest yields of 6–7 mg/L culture are achievable, comparable to recombinant AAT production .
Q & A
Basic Research Question
- Source Evaluation : Exclude non-peer-reviewed platforms (e.g., ). Prioritize studies with mechanistic depth (e.g., structural data in J. Biol. Chem.) .
- Thematic Synthesis : Organize findings into:
- Molecular Mechanisms : Conformational changes, polymerization.
- Clinical Associations : Polymorphisms, biomarker utility.
- Gap Analysis : Flag understudied areas (e.g., post-translational modifications) for experimental follow-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
